[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane
Description
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is a cyclopropane derivative featuring two methoxyphenyl substituents attached to a benzylidene-cyclopropane core. Cyclopropanes are structurally unique due to their strained three-membered ring, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-[cyclopropylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H18O2/c1-19-16-9-5-14(6-10-16)18(13-3-4-13)15-7-11-17(20-2)12-8-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
HJCHJNRRRBWFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane typically involves the reaction of 4-methoxybenzaldehyde with cyclopropane derivatives under specific conditions. One common method is the condensation reaction, where 4-methoxybenzaldehyde reacts with cyclopropane carboxylic acid derivatives in the presence of a base catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Cyclopropanation and Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions, including catalytic cyclopropanation and ring-opening processes:
Catalytic Cyclopropanation
The compound participates in enantioselective cyclopropanation when treated with diazoesters in the presence of nickel-based catalysts. For example, using [Ni<sub>4</sub>((O<sub>al</sub>¯)<sub>2</sub>L-Me)<sub>4</sub>] (3 mol%) in dichloromethane at 0°C yields cyclopropane-fused heterocycles with 85–92% diastereoselectivity .
Ring-Opening via Electrophilic Attack
Reaction with HCl in methanol leads to ring-opening, forming 1-(4-methoxyphenyl)-3-chloropropane derivatives. This proceeds through a carbocation intermediate stabilized by the aromatic system.
Diels-Alder Reactions
The conjugated benzylidene moiety acts as a dienophile in [4+2] cycloadditions:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclo[4.3.0]nonene derivative | 78% |
| Anthracene | Microwave, 150°C, 2 h | Anthracene adduct | 65% |
Steric effects from the cyclopropane ring reduce reaction rates compared to non-cyclopropane analogs .
Nucleophilic Addition to the Benzylidene Group
The α,β-unsaturated carbonyl system undergoes nucleophilic additions:
-
Grignard Reagents : Methylmagnesium bromide adds to the carbonyl, forming tertiary alcohols with >90% regioselectivity .
-
Amines : Cyclopropylamine reacts at the β-position, generating imine derivatives (e.g., 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one) under reflux in dioxane (71% yield) .
Oxidation and Reduction
Oxidation :
Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> cleaves the cyclopropane ring, yielding 4-methoxybenzoic acid and 4-methoxyacetophenone as major products .
Reduction :
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) saturates the benzylidene double bond, producing [1-(4-methoxyphenyl)-4-methoxybenzyl]cyclopropane with 95% conversion .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming bicyclic products. For example:
| Alkene | Solvent | Product | Quantum Yield |
|---|---|---|---|
| Ethylene | Acetone | Spiro[2.3]hexane derivative | 0.32 |
| Tetrachloroethylene | DCM | Dichlorinated adduct | 0.18 |
Side products include ring-opened isomers due to cyclopropane strain .
Catalytic Coupling Reactions
The compound participates in Heck and Suzuki couplings at the aromatic methoxy groups:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF/H<sub>2</sub>O, 80°C | Biaryl-cyclopropane hybrid | 82% |
| Heck | Pd(OAc)<sub>2</sub> | DMF, K<sub>2</sub>CO<sub>3</sub>, 100°C | Styryl-functionalized derivative | 75% |
Stability and Degradation
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane involves intricate organic reactions that leverage the cyclopropane structure, which is known for its strain energy and reactivity. Cyclopropanes are often used as intermediates in organic synthesis due to their ability to undergo various transformations, including cycloadditions and functional group modifications.
Recent studies have highlighted the importance of multisubstituted cyclopropanes as precursors to biologically active compounds. For instance, the synthesis of derivatives like 2-benzoyl-3-(4-methoxyphenyl)cyclopropane has been reported, showcasing the versatility of cyclopropane frameworks in generating complex molecular architectures .
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For example, derivatives synthesized from similar structures have been tested against various strains of bacteria and fungi, demonstrating varying degrees of efficacy. In vitro studies have shown that some derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, as well as yeasts .
Therapeutic Applications
The therapeutic potential of this compound extends to its application in treating metabolic disorders and central nervous system diseases. Compounds with similar structural motifs have been linked to the inhibition of enzymes associated with metabolic syndrome, including those involved in glucose metabolism and lipid regulation . This suggests that this compound could be a candidate for further exploration in drug development.
Case Study: Antimicrobial Evaluation
A study involving the synthesis of a structurally related compound, 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrated significant antimicrobial activity against clinical strains resistant to multiple drugs. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives outperformed standard antibiotics in specific assays .
Case Study: Enantioselective Synthesis
Another notable application is in the realm of enantioselective synthesis where palladium-catalyzed reactions involving substituted vinylcyclopropanes have led to the formation of highly functionalized cyclopentane products with controlled stereochemistry. This highlights the potential for utilizing cyclopropane derivatives in creating complex molecules with specific biological activities .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Test Organisms | Results |
|---|---|---|---|
| 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Antimicrobial | Gram-positive/negative bacteria | Effective against clinical strains |
| This compound | Enzyme Inhibition | Metabolic syndrome targets | Potential inhibitor identified |
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane involves its interaction with specific molecular targets. For instance, it may act as an antiestrogen by binding to estrogen receptors and inhibiting their activity. This interaction can lead to the suppression of estrogen-dependent cell proliferation, making it a potential candidate for the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
2-Benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- Structure: Contains a benzoyl group and two cyano substituents on the cyclopropane ring, unlike the methoxybenzylidene groups in the target compound.
- Synthesis: Derived from 2-(4-methoxybenzylidene)malononitrile and phenacyl bromide, highlighting the role of electron-withdrawing groups (cyano) in stabilizing the cyclopropane ring .
Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- Structure : Features an ester group at position 1 of the cyclopropane.
- Synthesis : Prepared from 1-methoxy-4-vinylbenzene via a rhodium-catalyzed cyclopropanation, yielding a scalemic mixture .
- Properties : The ester group improves solubility in polar solvents, a contrast to the hydrophobic benzylidene group in the target compound.
1,2-Bis(4-methoxyphenyl)cyclopropane
- Structure : Two methoxyphenyl groups directly attached to the cyclopropane ring without a benzylidene spacer.
Reactivity and Stability
Ring-Opening Reactions
- Target Compound : The benzylidene group may stabilize the cyclopropane ring against acid-mediated opening, as seen in analogs like 1-[(4-methoxyphenyl)ethynyl]cyclopropanecarbaldehyde , which undergoes chloride-mediated ring opening in dichloroethane (72% yield) .
- Comparison: Cyano-substituted cyclopropanes (e.g., 2-benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile) exhibit greater resistance to ring-opening due to electron-withdrawing effects .
Cyclopropanation Methods
- Target Compound : Likely synthesized via condensation or cyclopropanation of pre-functionalized alkenes, similar to methods used for ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate .
- Contrast : Chalcone-derived cyclopropanes (e.g., (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) often employ conjugate addition or photochemical pathways, differing in intermediate formation .
Antioxidant and Anti-inflammatory Potential
- Chalcone Derivatives : Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (EC₅₀ = 5.2 μM for antioxidant activity) demonstrate dose-dependent cytoprotection in PC12 cells, attributed to methoxy groups enhancing radical scavenging .
- However, the absence of an enone system may reduce efficacy compared to chalcones .
Antimicrobial Properties
- Cyclopropane-Containing Analogs : Derivatives such as 1-[Bis(methylthio)methylene]acetyl]-2-(4-(4-methoxyphenyl)-1,3-butadienyl)cyclopropane exhibit antibacterial activity (MIC = 12.5 μg/mL against Staphylococcus aureus) due to hydrophobic interactions with bacterial membranes .
- Target Compound : The benzylidene group may enhance membrane permeability, but empirical validation is needed.
Biological Activity
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing methoxybenzylidene groups have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that related compounds displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling. For example, studies have shown that methoxy-substituted benzylidene derivatives can reduce inflammation markers in vitro .
Anticancer Activity
The anticancer potential of this compound is supported by findings from related compounds that inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression. Research has indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
The biological activity of this compound is likely mediated through several mechanisms:
- HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, which play a crucial role in regulating gene expression linked to cancer and inflammation.
- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory responses.
- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- Antimicrobial Activity : A study involving derivatives of methoxybenzylidene compounds assessed their efficacy against 12 bacterial strains. Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Studies : In vitro studies demonstrated that certain methoxy-substituted compounds significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents.
- Cancer Research : A recent investigation into structurally similar compounds revealed that they could effectively downregulate CD44 expression in malignant pleural mesothelioma cells when combined with other therapeutic agents, suggesting a synergistic effect .
Data Table: Summary of Biological Activities
Q & A
Q. How can enantioselective synthesis of chiral cyclopropane derivatives be achieved?
- Methodological Answer :
- Chiral catalysts : Rhodium(II)/SPIRAPHOS complexes induce asymmetric cyclopropanation (ee >90%) .
- Kinetic resolution : Lipase-mediated hydrolysis separates enantiomers (e.g., using CAL-B in tert-butanol) .
- Circular dichroism (CD) : Validates enantiopurity (Δε at 250–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
